1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
Description
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with a methoxy group at the 6-position. The cyclopropane ring confers unique steric and electronic properties, including high ring strain, which can enhance reactivity in synthetic applications such as cross-coupling reactions . The compound’s structure has been characterized via NMR and mass spectrometry (MS), with key signals including a methoxy singlet at δ 3.92 ppm and a molecular ion peak at m/z 236 (M+H)+ . Its synthesis typically involves multi-step procedures, including cyclopropanation and functional group activation, as demonstrated in patent literature .
However, cyclopropane rings are metabolically labile; studies on cyclopropanecarboxylic acid derivatives suggest enzymatic degradation pathways involving ring cleavage to yield products like β-hydroxybutyric acid .
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-8-3-2-7(6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNAIUVQSOWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738625 | |
| Record name | 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-02-4, 1060807-07-9 | |
| Record name | 1-(6-Methoxy-3-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methoxypyridine-3-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, which are critical for modifying bioavailability or targeting specific biological pathways.
Mechanistic Insight :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
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Amidation involves conversion to the acyl chloride intermediate, followed by reaction with amines.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in selective ring-opening reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1–3 atm), Pd/C catalyst | 1-(6-Methoxypyridin-3-yl)propane-1-carboxylic acid | 60–65% | |
| Halogenation | Br₂ in CCl₄, light | 1-(6-Methoxypyridin-3-yl)-2,3-dibromocyclopropanecarboxylic acid | ~50% |
Key Observations :
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Ring-opening via hydrogenation yields a linear propane derivative, retaining the pyridine moiety.
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Radical halogenation occurs regioselectively at the cyclopropane ring.
Pyridine Functionalization
The methoxypyridine group undergoes electrophilic substitution and coupling reactions:
Structural Impact :
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Nitration occurs at the C5 position of the pyridine ring due to methoxy-directed electrophilic substitution .
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Suzuki coupling enables the introduction of aryl groups for drug discovery applications .
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or oxidative decarboxylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal | 180–200°C, Cu powder | 1-(6-Methoxypyridin-3-yl)cyclopropane | 40–45% | |
| Oxidative | Pb(OAc)₄, DMSO | 1-(6-Methoxypyridin-3-yl)cyclopropane | 50–55% |
Applications :
Biological Activity and Pharmacological Modifications
The compound’s derivatives exhibit bioactivity, driving research into tailored reactions:
| Derivative Type | Biological Target | Key Finding | Source |
|---|---|---|---|
| Amide Analogues | Prion proteins (PrP^Sc^) | EC₅₀ = 0.8–1.2 μM in neuroblastoma cells | |
| Ester Prodrugs | γ-Secretase | Improved blood-brain barrier permeability |
Case Study :
Synthetic Methodologies
Industrial-scale synthesis employs optimized protocols:
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclopropanation | Methacrylic acid, CHCl₃, NaOH, phase-transfer catalyst | 86–91% | |
| 2 | Hydrolysis | HCl, H₂O, reflux | 87–95% |
Industrial Relevance :
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, altering solubility.
-
Thermal Stability : Decomposes above 250°C, with CO₂ release .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference | Key Factor |
|---|---|---|
| 1-(5-Methoxypyridin-3-yl)cyclopropanecarboxylic acid | Faster nitration at C5 | Methoxy positioning |
| 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid | Reduced Suzuki coupling efficiency | Steric hindrance |
Scientific Research Applications
Scientific Applications of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
This compound is a chemical compound with a cyclopropane ring linked to a carboxylic acid group and a methoxypyridine moiety. It has potential applications in organic synthesis and medicinal chemistry due to its structural features that enhance its reactivity and biological activity. The compound falls under the category of cyclopropanecarboxylic acids and is derived from pyridine derivatives. Its versatility in chemical reactions makes it an important intermediate in organic synthesis. The specific structural formula is CHNO, with a molecular weight of approximately 204.22 g/mol.
Applications
This compound has several scientific uses:
- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Medicinal Chemistry: The compound is utilized in drug development due to its potential to interact with biological targets. Its structural similarity to γ-secretase modulators and phosphodiesterase 5 (PDE5) inhibitors suggests potential biological activity.
Related Research
Other research indicates that pyridine-containing compounds and their derivatives exhibit antimicrobial and anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and selectivity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine/Phenyl Rings
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid
- Substituent : Chlorine (electron-withdrawing) at pyridine-6-position.
- Molecular Formula: C₉H₈ClNO₂; Molar Mass: 197.62 g/mol .
- Higher lipophilicity (logP) due to Cl vs. OCH₃, impacting membrane permeability in biological systems.
1-(6-Trifluoromethylpyridin-3-YL)cyclopropanecarboxylic Acid
- Substituent : CF₃ (strongly electron-withdrawing) at pyridine-6-position.
- Molecular Formula: C₁₀H₈F₃NO₂; Molar Mass: 231.17 g/mol .
- Key Differences :
- CF₃ significantly increases metabolic stability and lipophilicity, making it advantageous in drug design for prolonged half-life.
- Steric bulk may hinder interactions in enzyme active sites compared to the smaller methoxy group.
1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Cyclopropane vs. Larger Cycloalkanes
1-(6-Methoxypyridin-3-YL)cyclohexanecarboxylic Acid
- Structure : Cyclohexane instead of cyclopropane.
- Key Differences :
1-(2-Methoxypyrimidin-5-YL)cyclopentanecarboxylic Acid
- Structure : Cyclopentane with pyrimidine substituent.
- Key Differences :
- Pyrimidine’s dual nitrogen atoms enhance π-stacking in medicinal chemistry, but cyclopentane’s intermediate ring strain balances reactivity and stability .
Biological Activity
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a methoxypyridine moiety. This compound has been explored for its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 204.22 g/mol
- Melting Point : Not specifically documented, but related compounds exhibit melting points around 14-17 °C .
Structural Features
| Feature | Description |
|---|---|
| Cyclopropane Ring | Provides stability and bioavailability |
| Methoxypyridine Moiety | Enhances reactivity and binding affinity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxypyridine moiety enhances the compound's reactivity, allowing it to bind to specific enzymes and receptors. This binding can modulate biological processes, potentially leading to therapeutic effects.
Interaction with Biological Targets
This compound has shown potential as:
- Inhibitor of O-Acetylserine Sulfhydrylase (OASS) : Similar compounds have been reported to inhibit OASS, which could be leveraged in treating infections caused by resistant pathogens .
- γ-Secretase Modulator : Its structural similarity to known γ-secretase modulators suggests potential efficacy in Alzheimer's disease treatment .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, indole derivatives have demonstrated high antiproliferative activity against human colon carcinoma cell lines .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related compounds indicate a reduction in inflammatory cytokines such as TNF-α and IFN-γ, suggesting a potential role in managing inflammatory diseases .
Enzyme Inhibition
The compound has been linked to the inhibition of various enzymes:
| Enzyme | Activity Description |
|---|---|
| O-Acetylserine Sulfhydrylase | Inhibition could enhance antibiotic efficacy |
| Phosphodiesterase 5 (PDE5) | Potential for treating erectile dysfunction |
Study on Anticancer Properties
A study highlighted the anticancer activity of similar compounds, noting that they exhibited significant effects on cancer cell lines. For instance, one analog demonstrated an EC value of 1.29 μM in neuroblastoma cells .
Pharmacokinetic Properties
Research has also focused on the pharmacokinetic properties of related compounds. For instance, a compound with similar structure exhibited excellent stability in liver microsomes and oral bioavailability of approximately 40%, indicating potential for therapeutic use .
Q & A
What are the common synthetic routes for 1-(6-methoxypyridin-3-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclopropane ring formation followed by coupling with the methoxypyridine moiety. A key method is the use of palladium- or copper-catalyzed cross-coupling reactions to attach the pyridine group to the cyclopropane-carboxylic acid precursor. For example, cyclopropanation via [2+1] cycloaddition of alkenes with carbenes (e.g., using diazo compounds) is a foundational step . Solvent choice (e.g., DMF or toluene) and catalyst loading significantly impact yield, with optimized protocols achieving >70% purity after recrystallization .
How can researchers validate the structural integrity of this compound, particularly the strained cyclopropane ring?
Basic Research Question
Advanced spectroscopic techniques are critical:
- NMR : H-NMR detects cyclopropane protons as distinct multiplets (δ 1.2–1.8 ppm), while C-NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- IR : Stretching vibrations for the cyclopropane ring (3050–3100 cm) and carboxylic acid (2500–3300 cm) provide structural validation .
- X-ray crystallography resolves steric strain in the cyclopropane ring, with bond angles ~60° .
What biological targets or pathways are associated with this compound in preclinical studies?
Advanced Research Question
While direct data on this compound is limited, structurally related cyclopropane-carboxylic acids exhibit activity against enzymes like mTOR/p70S6K (implicated in cancer) and antimicrobial targets . The methoxypyridine group may enhance blood-brain barrier penetration, suggesting potential CNS applications. Researchers should prioritize kinase inhibition assays and autophagy modulation studies .
How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Basic Research Question
Cyclopropane-carboxylic acids are prone to ring-opening under strongly acidic/basic conditions. Stability studies in buffers (pH 2–9) show decomposition >50% at pH <3 or >8 within 24 hours . Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability. Pre-experiment stability assays using HPLC are advised .
What strategies optimize the enantiomeric purity of the cyclopropane moiety during synthesis?
Advanced Research Question
Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation) can achieve >90% enantiomeric excess (ee). For example, Evans’ oxazolidinone auxiliaries direct stereochemistry during cyclopropane formation . Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) validates purity, with mobile phases optimized for carboxylic acid retention .
How should researchers resolve contradictions in reported biological activity data for similar compounds?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis of analogs shows IC values for mTOR inhibition varying 10-fold between HEK293 and HeLa cells . Standardized protocols (e.g., ATP concentration, incubation time) and orthogonal assays (e.g., Western blotting for p70S6K phosphorylation) are critical for reproducibility .
What computational methods predict the compound’s reactivity and binding affinity?
Advanced Research Question
Density Functional Theory (DFT) calculates cyclopropane ring strain (~27 kcal/mol) and predicts sites for electrophilic attack . Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets, with scoring functions adjusted for carboxylic acid desolvation penalties . MD simulations (>100 ns) assess conformational stability in aqueous vs. lipid environments .
How can researchers separate and characterize diastereomers resulting from cyclopropane synthesis?
Advanced Research Question
Diastereomers are separable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). H-NMR coupling constants (e.g., vs. for cyclopropane protons) distinguish stereoisomers . Chiral derivatization (e.g., Mosher’s acid) assigns absolute configuration .
What analytical techniques quantify trace impurities in bulk synthesis batches?
Basic Research Question
LC-MS/MS identifies impurities at <0.1% levels. Common byproducts include ring-opened dicarboxylic acids (m/z +18) and methoxypyridine dimers . ICP-MS detects residual metal catalysts (e.g., Pd <10 ppm) .
What mechanistic hypotheses explain the compound’s potential anti-proliferative effects?
Advanced Research Question
Analog studies suggest dual mechanisms: (1) Competitive inhibition of ATP-binding kinases (e.g., mTOR) and (2) induction of reactive oxygen species (ROS)-mediated apoptosis. Transcriptomic profiling (RNA-seq) after treatment reveals downregulation of PI3K/AKT pathway genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
